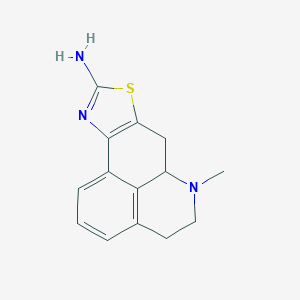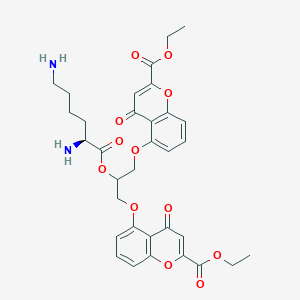
N(3)-Allylthymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(3)-Allylthymidine, also known as A3T, is a modified nucleoside that has been studied for its potential use in scientific research. A3T is a derivative of thymidine, which is a nucleoside that is essential for DNA synthesis.
Mecanismo De Acción
The mechanism of action of N(3)-Allylthymidine is not fully understood, but it is believed to involve the formation of covalent bonds between the allyl group and the target molecule. This covalent bond formation allows N(3)-Allylthymidine to act as a probe for detecting specific sequences in DNA and RNA molecules.
Biochemical and Physiological Effects:
N(3)-Allylthymidine has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and does not interfere with the normal functioning of cells. N(3)-Allylthymidine is also stable under a wide range of conditions, which makes it ideal for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N(3)-Allylthymidine in lab experiments include its stability, non-toxicity, and ability to detect specific sequences in DNA and RNA molecules. However, there are some limitations to its use. For example, the synthesis of N(3)-Allylthymidine can be challenging and time-consuming, which may limit its widespread use. Additionally, the detection of N(3)-Allylthymidine-labeled molecules requires specialized equipment and expertise, which may be a barrier for some researchers.
Direcciones Futuras
There are several future directions for research on N(3)-Allylthymidine. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the optimization of the click chemistry technique for detecting N(3)-Allylthymidine-labeled molecules. Additionally, there is potential for the use of N(3)-Allylthymidine in new applications, such as in the development of new drugs or in the study of epigenetics.
Conclusion:
In conclusion, N(3)-Allylthymidine is a modified nucleoside that has potential for use in scientific research. Its ability to detect specific sequences in DNA and RNA molecules makes it a valuable tool for a variety of applications. While there are some limitations to its use, there are also many future directions for research that could lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of N(3)-Allylthymidine involves the modification of thymidine by adding an allyl group to the N(3) position. This modification is achieved through a series of chemical reactions that involve protecting and deprotecting various functional groups. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
N(3)-Allylthymidine has been studied for its potential use in scientific research, particularly in the field of nucleic acid labeling and detection. N(3)-Allylthymidine can be incorporated into DNA and RNA molecules, where it can be used as a probe for detecting specific sequences. This technique is known as "click chemistry" and has been used in a variety of applications, including gene expression analysis, DNA sequencing, and drug discovery.
Propiedades
Número CAS |
103951-14-0 |
|---|---|
Nombre del producto |
N(3)-Allylthymidine |
Fórmula molecular |
C13H18N2O5 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O5/c1-3-4-14-12(18)8(2)6-15(13(14)19)11-5-9(17)10(7-16)20-11/h3,6,9-11,16-17H,1,4-5,7H2,2H3/t9-,10+,11+/m0/s1 |
Clave InChI |
FDFUWYFRQHCDMI-HBNTYKKESA-N |
SMILES isomérico |
CC1=CN(C(=O)N(C1=O)CC=C)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)C2CC(C(O2)CO)O |
SMILES canónico |
CC1=CN(C(=O)N(C1=O)CC=C)C2CC(C(O2)CO)O |
Otros números CAS |
103951-14-0 |
Sinónimos |
N(3)-allylthymidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)



